molecular formula C18H15F2N3O4S2 B2909452 N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922000-80-4

N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2909452
CAS No.: 922000-80-4
M. Wt: 439.45
InChI Key: HRBBXMHCFVPNPY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetically derived small molecule designed for chemical biology and early-stage drug discovery research. This compound features a molecular architecture that integrates a thiazole core, a 4-methoxyphenylsulfonamide group, and a 3,4-difluorophenyl moiety. Such structures are of significant interest in medicinal chemistry, as evidenced by related compounds; for instance, sulfonamido-thiazole derivatives have been investigated in the development of antibacterial agents , and N-(3,4-difluorophenyl) acetamide analogs have been studied for their potential as tyrosinase inhibitors, which is a key enzyme in melanin production . Furthermore, the 3,4-difluorophenyl group is a common pharmacophore found in molecules designed as selective kinase inhibitors, targeting key signaling pathways in disease models . The presence of the sulfonamide group also suggests potential for probing enzyme active sites, as sulfonamides are known to interact with a variety of biological targets, including carbonic anhydrases . This reagent provides researchers with a versatile chemical tool for screening against novel biological targets, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in a laboratory setting.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)23-18-22-12(10-28-18)9-17(24)21-11-2-7-15(19)16(20)8-11/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBBXMHCFVPNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-difluoroaniline, 4-methoxybenzenesulfonyl chloride, and 2-bromoacetylthiazole.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions, and may require purification steps such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings, particularly the fluorinated phenyl ring, can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in studying enzyme mechanisms.

    Protein Binding: Studied for its ability to bind to proteins, which can be useful in drug design.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group may play a key role in binding to active sites of enzymes, while the thiazole ring and fluorinated phenyl ring contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole and Phenyl Rings

Compound A : N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142207-31-5)
  • Key difference : Replaces the 4-methoxyphenylsulfonamido group with a mercapto-oxo-dihydrothiazole moiety.
  • The oxo group may increase polarity but decrease membrane permeability .
Compound B : 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS: 922046-49-9)
  • Key difference: Substitutes 4-methoxyphenyl with 4-chlorophenyl and replaces 3,4-difluorophenyl with 4-phenoxyphenyl.
  • Phenoxy substitution increases steric bulk, possibly reducing solubility .
Compound C : 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key difference : Lacks the sulfonamido group and thiazole substitution; features dichlorophenyl and simpler thiazol-2-yl acetamide.
  • Impact : Absence of sulfonamido limits solubility and target specificity. Dichlorophenyl enhances lipophilicity but may increase toxicity .

Functional Group Modifications

Compound D : Goxalapladib (CAS: 412950-27-7)
  • Structure : Contains a naphthyridine core, trifluoromethyl biphenyl, and piperidinyl acetamide.
  • Comparison : Shares acetamide and fluorine substituents but lacks thiazole and sulfonamido groups. The naphthyridine core may improve π-stacking, while trifluoromethyl enhances metabolic stability .
Compound E : 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS: 941922-47-0)
  • Key difference : Replaces sulfonamido with a benzylthio group and adds multiple methoxy substituents.
  • Impact : Increased electron-donating methoxy groups improve solubility but may reduce binding affinity due to steric hindrance .

Spectroscopic and Physicochemical Properties

Property Target Compound Compound A Compound B
IR ν(C=S) (cm⁻¹) ~1247–1255 (sulfonamido) ~1243–1258 (mercapto) ~1243–1258 (chlorophenyl)
Solubility Moderate (sulfonamido) Low (oxo-thiazole) Moderate (chlorophenyl)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~4.1

Biological Activity

N-(3,4-difluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Sulfonamide Group : Commonly associated with antibacterial properties.
  • Methoxyphenyl Group : May influence binding interactions and solubility.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their function. The thiazole and methoxyphenyl groups may enhance binding affinity and specificity, contributing to the overall efficacy of the compound.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of various enzymes. For instance, studies on related sulfonamide compounds have shown:

  • Inhibition of Apical Sodium-dependent Bile Acid Transporter (ASBT) : Compounds with similar structures demonstrated percent inhibition ranging from 73.9% to 98.6% at 10 µM concentration .
CompoundPercent Inhibition at 10 µM
5a90.7 ± 4.2
5d73.9 ± 2.2
5g98.6 ± 2.6

Antimicrobial Activity

The sulfonamide group is well-known for its antibacterial properties. Preliminary studies suggest that this compound may exhibit similar activities against a range of bacterial strains. Its effectiveness could be attributed to the disruption of folate synthesis in bacteria, a common mechanism for sulfonamide antibiotics.

Case Studies and Research Findings

  • Enzyme Inhibition : A study published in Nature Communications highlighted that derivatives of sulfonamides showed promising results in inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis .
  • Anticancer Potential : Another investigation indicated that compounds with thiazole rings could induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds revealed favorable absorption and distribution characteristics, enhancing their viability as therapeutic agents .

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